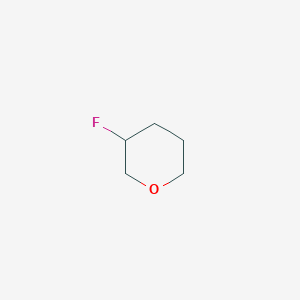

3-fluorooxane

Description

Overview of the Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research, with profound implications across various scientific disciplines. The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. marcorubber.comresearchgate.net This is attributable to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the C-F bond. researchgate.net

In fields like medicinal chemistry and agrochemicals, fluorination is a widely used strategy to enhance the efficacy of molecules. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets, and modulate lipophilicity, which affects a compound's absorption, distribution, and excretion profile. researchgate.net It is estimated that approximately 25% of all pharmaceuticals currently on the market contain at least one fluorine atom. researchgate.net The development of novel and selective fluorination methods remains a vibrant area of research, continually expanding the toolkit for synthetic chemists. beilstein-journals.org

Contextualization of Oxane Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry and biology. nih.gov Among these, the oxane ring, a saturated six-membered ring with one oxygen atom, is a prevalent structural motif. This scaffold, also known as tetrahydropyran (B127337) (THP), is found in a vast array of natural products, most notably in pyranose sugars like glucose. nih.gov

The oxane ring is not planar and typically adopts a low-energy chair conformation to minimize angle and torsional strain, similar to cyclohexane. fiveable.me The presence of the ring oxygen atom, however, introduces distinct stereoelectronic effects, such as the anomeric effect, which can significantly influence the conformational preferences of substituents on the ring. acs.org Due to their prevalence and unique conformational behavior, oxane derivatives are not only key synthetic intermediates but also important subjects of fundamental stereochemical studies. nih.govresearchgate.net

Rationale for Investigating 3-Fluorooxane as a Model System

The investigation of this compound, or 3-fluorotetrahydropyran, is driven by the desire to understand the fundamental consequences of introducing a single, highly electronegative fluorine atom into the common oxane framework. This specific substitution pattern, where the fluorine is not adjacent to the ring oxygen, provides a unique model system to probe stereoelectronic interactions without the direct influence of the classical anomeric effect seen in 2-substituted oxanes.

Studying this compound allows researchers to isolate and analyze how the C-F bond's polarity and the atom's size influence the ring's conformational equilibrium. Understanding these interactions is crucial for designing more complex molecules, such as fluorinated carbohydrates or pharmaceuticals, where precise control over molecular shape is essential for biological activity. researchgate.net While specific experimental data on this compound itself is sparse in publicly available literature, its study as a model system provides valuable insights into the behavior of more complex fluorinated heterocyclic systems.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

62131-00-4 |

|---|---|

Formule moléculaire |

C5H9FO |

Poids moléculaire |

104.12 g/mol |

Nom IUPAC |

3-fluorooxane |

InChI |

InChI=1S/C5H9FO/c6-5-2-1-3-7-4-5/h5H,1-4H2 |

Clé InChI |

HROVTGXKYLRLMJ-UHFFFAOYSA-N |

SMILES |

C1CC(COC1)F |

SMILES canonique |

C1CC(COC1)F |

Origine du produit |

United States |

Conformational Analysis and Stereoelectronic Phenomena in 3 Fluorooxane Systems

Theoretical Frameworks of Conformational Preferences in Fluorinated Cyclic Ethers

The conformation of 3-fluorooxane is primarily a balance between two chair forms, one with the fluorine atom in an axial position and the other with it in an equatorial position. The relative stability of these conformers is governed by a combination of stereoelectronic effects, which are non-classical bonding interactions involving orbital overlap, and classical steric and electrostatic interactions.

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in an oxane ring) to favor an axial orientation, contrary to what would be predicted by steric hindrance alone. organicchemistrydata.org This effect is a cornerstone of carbohydrate chemistry and is generally explained by a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-X bond (nO → σ*C-X). st-andrews.ac.uk

The gauche effect is a stereoelectronic phenomenon where a gauche conformation (a 60° dihedral angle) between two electronegative substituents is more stable than the anti conformation (180°). nih.gov This is contrary to steric predictions. The primary explanation for the gauche effect in fluorinated systems is hyperconjugation. nih.govrsc.org Specifically, a stabilizing interaction occurs between the C-H bonding orbital (σC-H) and the adjacent C-F antibonding orbital (σC-F). This σC-H → σC-F interaction is maximized in a gauche arrangement.

Furthermore, the highly polar C-F bond creates a significant local dipole. The orientation of this dipole relative to the C-O-C dipole of the ether linkage is a critical factor. organicchemistrydata.org In the axial conformer, these dipoles are oriented differently than in the equatorial conformer, leading to distinct intramolecular electrostatic interactions that can either stabilize or destabilize each form. Quantum chemical analyses have shown that for some fluorinated heterocycles, Pauli repulsion between lone-pair orbitals on the halogen and other atoms can also play a decisive role in determining conformational preferences. libretexts.org

The substitution of a hydrogen atom with a fluorine atom can alter the geometry of the oxane ring itself. The puckering of six-membered rings like oxane is a complex motion, and the introduction of a bulky or electronegative substituent can change the preferred chair or twist-boat conformations. nih.govresearchgate.net Fluorination is known to affect ring puckering in various cyclic systems, including prolines and furanoses. nih.govresearchgate.net This effect arises from the modification of local bond lengths and angles, as well as the stereoelectronic interactions discussed previously.

The energy barrier to ring inversion (the "chair flip") is also influenced by fluorine substitution. This barrier is determined by the energy of the transition state, which is typically a high-energy half-chair or twist-boat conformation. The presence of the fluorine atom will stabilize or destabilize this transition state to a different extent than it does the ground-state chair conformers, thus altering the inversion barrier. For instance, in related fluorinated ethanes, rotational barriers are significantly affected by the fluorine substituent. mdpi.com While specific data for this compound is scarce, studies on analogous fluorinated piperidines and cyclohexanes indicate that both electrostatic and hyperconjugative interactions introduced by the fluorine atom are major factors controlling conformational behavior and, by extension, ring inversion dynamics. researchgate.netwikipedia.org

Experimental Probing of this compound Conformational Isomers

Direct experimental investigation of the conformational equilibrium of this compound would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy, coupled with computational chemistry.

NMR spectroscopy is a powerful tool for conformational analysis. The key parameters are the chemical shifts and, most importantly, the scalar coupling constants (J-couplings). uoa.grnih.gov The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. uoa.gr

For this compound, the ³JH-H and ³JH-F coupling constants would provide detailed information about the chair geometry and the axial/equatorial preference of the fluorine atom. For example, a large ³JHax-Hax coupling (typically 8-13 Hz) is indicative of a 180° dihedral angle, characteristic of a chair conformation. The couplings between the proton at C-3 and the protons at C-2 and C-4 would directly report on the orientation of the fluorine atom. By measuring these couplings at low temperature, where the ring inversion is slow on the NMR timescale, it would be possible to characterize both the axial and equatorial conformers individually and determine their relative populations.

Vibrational spectroscopy (IR and Raman) can also distinguish between conformers. nih.govresearchgate.netscispace.com The C-F stretching frequency is sensitive to the molecular environment and would be different for the axial and equatorial conformers. scispace.comresearchgate.net By comparing experimental spectra with those predicted by ab initio calculations for each conformer, it is possible to assign the observed bands and determine the conformational equilibrium. researchgate.net

Table 1: Illustrative Conformational Free Energy Differences (ΔGeq-ax) in Related 6-Membered Rings (Note: Data for this compound is not readily available in the literature; these values for analogous compounds illustrate the magnitude of substituent effects.)

| Compound | Substituent | ΔGeq-ax (kJ/mol) | Comment |

| Methylcyclohexane | -CH₃ | -7.3 | The equatorial position is strongly favored due to steric hindrance (1,3-diaxial interactions) in the axial form. |

| Chlorocyclohexane | -Cl | -2.2 | The equatorial position is favored, but less so than for a methyl group, reflecting a smaller steric size. |

| Fluorocyclohexane | -F | -1.0 | The equatorial preference is small, indicating that steric effects are minimal and other factors (like electrostatics) are at play. |

| 2-Fluorotetrahydropyran | -F (at C2) | + (favors axial) | The anomeric effect strongly favors the axial position due to hyperconjugation. |

Data compiled from general organic chemistry principles and literature values for substituted cyclohexanes.

Interplay of Electronic and Steric Factors Governing Fluorooxane Conformation

The final conformational equilibrium of this compound is a result of the competition between steric and electronic factors.

Steric Effects: Traditionally, the A-value of a substituent is used to quantify its steric preference for the equatorial position to avoid 1,3-diaxial interactions. Fluorine has a relatively small A-value, meaning its steric demand is low. Therefore, purely steric arguments would predict only a slight preference for the equatorial conformer.

Electronic Effects: These are the dominant differentiating factors.

Hyperconjugation (Gauche Effect): Stabilizing σ → σ* interactions favor specific gauche arrangements of the C-F bond relative to adjacent bonds, contributing differently to the stability of the axial and equatorial conformers.

Electrostatics: The alignment of the C-F bond dipole with the C-O-C dipole of the ether ring results in different electrostatic energies for the two chair forms. Repulsive or attractive interactions can shift the equilibrium. For example, in fluorinated piperidinium (B107235) ions, strong charge-dipole interactions can overwhelmingly favor an axial fluorine. wikipedia.org

Computational studies on fluorocyclohexane, a close carbocyclic analog, show that the small preference for the equatorial conformer is the result of a fine balance between stabilizing steric and hyperconjugative effects and destabilizing electrostatic interactions. researchgate.net In this compound, the presence of the ring oxygen atom modifies these electronic interactions. While a direct anomeric effect is absent, the oxygen's lone pairs and the polarity of the C-O bonds will influence the electrostatic potential within the ring and modify the energy of the relevant σ* orbitals, thereby tuning the hyperconjugative interactions. The ultimate preference for an axial or equatorial fluorine atom in this compound will depend on the precise balance of these subtle, yet powerful, electronic and steric forces.

Reactivity and Reaction Mechanism Studies of 3 Fluorooxane Derivatives

Fluorine-Directed Reactivity in Oxane Systems

The presence of a fluorine atom on the oxane ring significantly influences its chemical reactivity. The high electronegativity of fluorine creates a polarized C-F bond, rendering the adjacent carbon atom electrophilic and susceptible to various transformations. gu.se This section explores the key reaction pathways of 3-fluorooxane derivatives, highlighting the directing effects of the fluorine substituent.

The carbon atom bonded to fluorine in this compound is a key site for nucleophilic substitution reactions. veerashaivacollege.org However, the C-F bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group under normal conditions. d-nb.info The success of nucleophilic substitution often depends on the nature of the substrate, the nucleophile, the solvent, and the reaction mechanism (SN1 or SN2).

SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. veerashaivacollege.orgvedantu.com For this compound, which is a secondary alkyl fluoride, SN2 reactions are possible but can be sterically hindered. chemistry.coachpdx.edu The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Strong nucleophiles and polar aprotic solvents generally favor the SN2 pathway. chemistry.coach The reaction proceeds with an inversion of stereochemistry at the reaction center. ucsd.edu

SN1 Reactions: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism. veerashaivacollege.orgvedantu.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. pdx.eduucsd.edu The stability of this carbocation is crucial. For this compound, the formation of a secondary carbocation is less favorable than a tertiary one. pdx.edu The subsequent step involves the rapid attack of a nucleophile on the carbocation, which can occur from either face, often leading to a mixture of stereoisomers (racemization). ucsd.educhemistryhall.com Polar protic solvents are known to favor SN1 reactions by stabilizing the intermediate carbocation. chemistry.coach The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com

| Factor | SN1 Reaction | SN2 Reaction |

| Substrate | Favored by tertiary halides | Favored by methyl and primary halides |

| Mechanism | Two-step, involves carbocation intermediate | One-step, concerted |

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][nucleophile]) |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Leads to racemization | Leads to inversion of configuration |

Data compiled from multiple sources. vedantu.comchemistry.coachpdx.eduyoutube.com

Activation of the strong C-F bond is a significant challenge in organic synthesis. d-nb.info However, recent advancements have enabled the reductive defluorination of alkyl fluorides, including those in cyclic systems like oxane, to form new carbon-carbon bonds. These methods often involve the use of Lewis acids or transition metals to facilitate the cleavage of the C-F bond. gu.seresearchgate.net

One approach involves the use of a Lewis acid to abstract the fluoride ion, generating a carbocation intermediate that can then be trapped by a carbon nucleophile. gu.seresearchgate.net Another strategy is the use of transition metal catalysts that can insert into the C-F bond, leading to a variety of cross-coupling reactions. acs.org Additionally, reductive C-F bond activation can be achieved using metal iodides, which promote the formation of a pronucleophilic species that can react with electrophiles to form C-C bonds. nih.gov

Recent research has also explored the use of organoaluminum compounds for the cryogenic functionalization of C-F bonds, allowing for the formation of carbon-carbon bonds with a broad range of functional group tolerance. acs.org These reactions can proceed through short-lived carbocation-aluminate ion pairs. acs.org

| Method | Reagents/Conditions | Key Features |

| Lewis Acid Promoted | B(C6F5)3·H2O, silanes | Generates carbocation intermediates for subsequent reactions. d-nb.info |

| Transition-Metal-Free | Lithium iodide | Enables C-C and C-heteroatom bond formation. researchgate.net |

| Cryogenic C-F Functionalization | Organoaluminum compounds | High-yielding, mild conditions, broad functional group tolerance. acs.org |

| Reductive Cross-Coupling | Metal iodides | Forms pronucleophilic species for reaction with electrophiles. nih.gov |

The term "oxidation" refers to a process involving the loss of electrons or an increase in oxidation state, often associated with the gain of oxygen or loss of hydrogen. wikipedia.orgchemguide.co.uk Conversely, "reduction" is the gain of electrons or a decrease in oxidation state, often involving the loss of oxygen or gain of hydrogen. wikipedia.orgchemguide.co.uk

In the context of this compound derivatives, oxidation and reduction reactions can target different parts of the molecule. For instance, if other functional groups are present on the oxane ring, they can be selectively oxidized or reduced. The fluorine atom itself is generally stable to common oxidizing and reducing agents. However, the presence of fluorine can influence the reactivity of neighboring functional groups.

For example, a hydroxyl group adjacent to the fluorine-bearing carbon might exhibit altered reactivity towards oxidation due to the electron-withdrawing nature of the fluorine atom. Similarly, the reduction of a carbonyl group elsewhere in the ring could be influenced by the electronic effects of the C-F bond. Specific oxidizing agents like potassium permanganate (B83412) and reducing agents such as lithium aluminum hydride can be employed to carry out these transformations under controlled conditions. benchchem.combenchchem.com

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods. Both radical and ionic pathways have been explored for the functionalization of the C-F bond.

While ionic pathways are common, radical-based C-F bond cleavage offers an alternative strategy. d-nb.info This can be initiated by light or a radical initiator. d-nb.info Recent theoretical studies have explored the use of Lewis base-boryl radicals to selectively activate C-F bonds in fluoroalkanes through a concerted electron-fluoride transfer mechanism, generating an alkyl radical. chemrxiv.org This approach represents a novel strategy for halogen atom transfer reactions. chemrxiv.org

Another method involves the photogeneration of hydrated electrons, which can induce the reductive defluorination of perfluorinated compounds. nih.gov This process has been shown to achieve complete defluorination under mild conditions. nih.gov

Ionic mechanisms are central to many transformations of this compound, particularly in nucleophilic substitution and C-F activation reactions. The formation of carbocationic intermediates is a key feature of SN1 reactions and many Lewis acid-catalyzed processes. d-nb.infoucsd.edu

Friedel-Crafts trapping experiments have been used to provide evidence for the generation of carbocation intermediates in the reactions of alkyl fluorides. nih.gov The stability of the carbocation plays a significant role in the reaction pathway. For secondary systems like this compound, the intermediate carbocation can be susceptible to rearrangement. The use of fluorophilic organozinc compounds in cross-coupling reactions has been shown to proceed through a heterolytic mechanism involving short-lived carbocation-zincate ion pairs. nih.gov This approach takes advantage of the stability of the Zn-F bond as a thermodynamic driving force. nih.gov

Role of Activating Agents and Reagents in Promoting Fluorooxane Reactivity

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, a characteristic that renders this compound and other alkyl fluorides generally inert. nih.govx-mol.com This stability presents a significant challenge for their use in synthetic chemistry. Consequently, promoting the reactivity of the this compound ring system necessitates the use of specific activating agents and reagents designed to cleave the robust C(sp³)–F bond. These agents operate through various mechanisms, primarily by enhancing the electrophilicity of the carbon center or by converting the fluorine into a better leaving group. Key strategies include Lewis acid catalysis, halogen exchange, and the use of highly reactive organometallic reagents. d-nb.infonih.gov

Lewis Acid-Mediated Activation

Highly fluorophilic Lewis acids are potent activators for C-F bonds. d-nb.info Strong Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and aluminum-based reagents like aluminum trichloride (B1173362) (AlCl₃) and triphenylaluminum (Ph₃Al) can directly abstract the fluoride atom. figshare.comnih.govacs.org This process generates a highly reactive oxocarbenium ion intermediate, which is susceptible to attack by a wide range of nucleophiles. nih.govgu.se The reaction often proceeds via a stepwise, Sₙ1-like mechanism, where the formation of the carbocation is the rate-determining step. acs.org

The choice of Lewis acid and solvent can significantly influence reaction outcomes. For instance, B(C₆F₅)₃ has been effectively used to catalyze intramolecular Friedel-Crafts reactions of secondary alkyl fluorides in solvents like hexafluoro-2-propanol (HFIP), which can assist in C-F bond activation through hydrogen bonding. nih.gov In some cases, the hydrate (B1144303) form, B(C₆F₅)₃·H₂O, can act as a powerful Brønsted acid catalyst. x-mol.comresearchgate.net Organoaluminum reagents can serve a dual role, acting as both the Lewis acid activator and the source of the nucleophile in cross-coupling reactions. acs.org Cryogenic conditions (e.g., -78 °C) have been shown to control reactivity and suppress side reactions like β-hydride elimination, enabling high-yielding C-C bond formation with remarkable chemoselectivity for the C-F bond over other carbon-halogen bonds. nih.gov

| Activating Agent | Typical Reaction Type | Mechanism/Key Feature | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | Friedel-Crafts Cyclization, Hydrodefluorination | Potent fluoride abstractor; can be assisted by H-bonding solvents (HFIP). | figshare.comnih.gov |

| B(C₆F₅)₃·H₂O | Friedel-Crafts Alkylation | Acts as a strong Brønsted acid catalyst. | x-mol.comresearchgate.net |

| Organoaluminum Reagents (e.g., Ph₃Al, AlCl₃) | Cross-Coupling (Arylation, Alkynylation) | Dual role as Lewis acid and nucleophile source; high chemoselectivity at low temperatures. | nih.govacs.org |

| Silylium Ions (via Et₃SiH/Lewis Acid) | Hydrodefluorination | Generates highly electrophilic species for fluoride abstraction, driven by strong Si-F bond formation. | gu.se |

Halogen Exchange-Promoted Reactivity

An alternative strategy to activate the C-F bond involves an in-situ halogen exchange (Finkelstein reaction). acs.org This approach uses metal iodides such as lithium iodide (LiI), magnesium iodide (MgI₂), or ytterbium(III) iodide (YbI₃) to convert the unreactive alkyl fluoride into a more labile alkyl iodide. nih.govgu.seresearchgate.net This transformation effectively reverses the polarity (umpolung) of the carbon center, turning it from an electrophilic site into a pronucleophilic one upon reductive defluorination. nih.govresearchgate.net

This method is particularly powerful as it enables chemodivergent functionalization, allowing the same fluorooxane precursor to react as either an electrophile or a nucleophile depending on the chosen reagents. nih.govresearchgate.net For example, after conversion to the iodide, the 3-iodooxane derivative can readily participate in various nucleophilic substitution and cross-coupling reactions. This strategy has been successfully applied in copper-catalyzed alkoxycarbonylation, where MgI₂ was found to be crucial not only for generating the more reactive alkyl iodide but also for sequestering the resulting fluoride ions, which would otherwise inhibit the catalytic cycle. rsc.org

| Reagent | Transformation | Key Role of Reagent | Reference |

|---|---|---|---|

| LiI, YbI₃, YI₃ | Reductive Defluorination / Nucleophilic Addition | Promotes reductive fluoride abstraction, generating a pronucleophilic species for Michael, Mannich, or aldol (B89426) reactions. | researchgate.net |

| MgI₂ / Cu(I) catalyst | Alkoxycarbonylation | In-situ generation of reactive alkyl iodide and sequestration of fluoride ions. | rsc.org |

| Commercial Alumina | Halogen Exchange (F-to-I, F-to-Br) | Acts as an inexpensive, metal-free catalyst for the exchange reaction. | acs.orgcsic.es |

Activation with Other Organometallic Reagents

Beyond aluminum compounds, other organometallic reagents can directly engage with alkyl fluorides. Organolithium and Grignard reagents, while classic nucleophiles, are generally not reactive with alkyl fluorides under standard conditions due to the strength of the C-F bond. libretexts.orglibretexts.org However, specialized organometallic systems have been developed. For example, organozinc reagents like diphenylzinc (B92339) have been shown to participate in cross-coupling reactions with unactivated primary, secondary, and tertiary alkyl fluorides, although often requiring elevated temperatures. researchgate.net The mechanism is believed to involve the formation of short-lived carbocation-organozincate ion pairs. researchgate.net Similarly, low-valent main group metals, such as an aluminum(I) complex, can activate C-F bonds through oxidative addition, mimicking the behavior of transition metals. ucl.ac.uk These advanced reagents expand the toolkit for incorporating fluorooxane derivatives into more complex molecular architectures.

Advanced Spectroscopic Characterization Methodologies for 3 Fluorooxane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-fluorooxane. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides unambiguous information about the molecular skeleton, the chemical environment of each atom, and their spatial relationships.

The structural identity of this compound is unequivocally established through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique offers a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy : The proton NMR spectrum would account for all nine hydrogen atoms in the molecule. The proton attached to the fluorine-bearing carbon (H-3) is expected to show a large doublet of doublets splitting pattern due to coupling with the adjacent fluorine atom (~45-50 Hz, ²JH-F) and the vicinal protons on C-2 and C-4. The protons on the carbon adjacent to the oxygen (C-2 and C-6) would appear at a lower field (downfield) compared to other methylene (B1212753) protons due to the oxygen's electron-withdrawing effect.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would display five distinct signals, corresponding to the five carbon atoms of the oxane ring. The carbon atom bonded to fluorine (C-3) would exhibit a large coupling constant (¹JC-F), typically in the range of 170–250 Hz, appearing as a doublet in the proton-coupled spectrum. The carbons adjacent to C-3 (C-2 and C-4) would also show smaller C-F couplings (²JC-F). huji.ac.il The chemical shifts provide clear evidence of the carbon skeleton.

¹⁹F NMR Spectroscopy : As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is highly indicative of the fluorine's electronic environment. alfa-chemistry.com In a proton-coupled ¹⁹F spectrum, this signal would be split into a complex multiplet due to couplings with the geminal proton (H-3) and vicinal protons (H-2 and H-4), providing critical information for assigning the fluorine's position. wikipedia.orglcms.cz

Table 1: Hypothetical High-Resolution NMR Data for this compound This table presents expected chemical shifts (δ) and coupling constants (J) based on analogous fluorinated cyclic ethers and cyclohexanes. Actual experimental values may vary.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Couplings (Hz) |

| C-2 | 3.5 - 4.0 | ~68 | ²JC-F ≈ 15-25 |

| C-3 | 4.5 - 5.0 | ~88 (d) | ¹JC-F ≈ 180; ²JH-F ≈ 48 |

| C-4 | 1.6 - 2.0 | ~30 (d) | ²JC-F ≈ 18-25 |

| C-5 | 1.4 - 1.8 | ~25 | ³JC-F ≈ 5-10 |

| C-6 | 3.4 - 3.8 | ~65 | ³JC-F ≈ 5-10 |

| ¹⁹F | Not Applicable | Not Applicable | δ ≈ -180 to -200 ppm (vs CFCl₃) |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comscribd.com

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would be used to establish the proton connectivity throughout the oxane ring. sdsu.edu Cross-peaks would connect signals from adjacent protons, for instance, linking the H-2 protons to H-3, H-3 to H-4, and so on, confirming the sequence of methylene groups in the ring. qorganica.es

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.eduwisc.edu This would definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal. For example, the proton signal around 4.5-5.0 ppm would show a cross-peak to the C-3 carbon signal at ~88 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. For this compound, NOESY would be instrumental in determining the stereochemistry, specifically the relative orientation (axial or equatorial) of the fluorine atom and the protons on the ring by observing which protons are in close proximity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its exact elemental composition. researchgate.netmst.dk For this compound (C₅H₉FO), HRMS would provide a measured mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), confirming its molecular formula.

Common ionization techniques for a molecule like this compound would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov In addition to the molecular ion peak (e.g., [M+H]⁺), HRMS analysis also reveals fragmentation patterns that offer structural clues. Expected fragmentation pathways for this compound would involve:

Loss of a fluorine atom ([M-F]⁺).

Loss of HF ([M-HF]⁺).

Ring-opening fragmentation, yielding smaller charged species characteristic of the oxane structure.

Analysis of the exact masses of these fragments further corroborates the proposed structure.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated m/z |

| [M]⁺ | C₅H₉FO | 104.0637 |

| [M+H]⁺ | C₅H₁₀FO⁺ | 105.0716 |

| [M+Na]⁺ | C₅H₉FONa⁺ | 127.0535 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. longdom.org These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band around 1150-1050 cm⁻¹ would be indicative of the C-O-C stretching of the ether functional group. The C-F stretching vibration would likely appear as a strong band in the 1100-1000 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the methylene groups would be observed in the 2950-2850 cm⁻¹ range. longdom.org The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals from C-H bending and C-C stretching modes, providing a unique identifier for the compound.

Raman Spectroscopy : In the Raman spectrum, the symmetric C-O-C stretching vibration would also be visible. While the highly polar C-F bond would likely show a weak Raman signal, the C-C bond vibrations within the ring would be more prominent. oxinst.com Raman spectroscopy can be particularly useful for studying conformational changes, as the vibrational frequencies of certain modes can shift depending on the molecule's conformation (e.g., chair vs. twist-boat). nih.govspectroscopyonline.com

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique is contingent upon the ability to grow a single, high-quality crystal of the compound. nih.gov

If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide a definitive three-dimensional model of the molecule. This would unambiguously determine:

The precise bond lengths and bond angles.

The conformation of the oxane ring in the solid state (e.g., chair, boat, or twist-boat). Studies on similar fluorinated rings suggest a distorted chair conformation is likely. benchchem.com

The stereochemical configuration at C-3, including the absolute configuration if a chiral crystal is formed.

The specific orientation (axial or equatorial) of the fluorine substituent on the ring.

Intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, within the crystal lattice.

As of now, no published crystal structure for this compound is available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The presence of a stereocenter at the C-3 position makes this compound a chiral molecule, existing as a pair of enantiomers (R- and S-isomers). Chiroptical spectroscopy techniques are specifically designed to analyze chiral substances.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. jascoinc.comphotophysics.com This technique would be applicable to this compound if a non-racemic (enantiomerically enriched) sample were synthesized or separated.

Enantiomeric Excess (ee) Determination : A pure enantiomer of this compound would produce a characteristic CD spectrum with positive or negative bands (Cotton effects), while its mirror image would produce a spectrum of equal magnitude but opposite sign. A racemic mixture (50:50 of R and S) would be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for quantifying the purity of a chiral synthesis or separation. thermofisher.com

Absolute Configuration : By comparing the experimentally measured CD spectrum with spectra predicted from quantum-chemical calculations, it is often possible to assign the absolute configuration (R or S) of the predominant enantiomer.

Theoretical and Computational Chemistry of 3 Fluorooxane

Quantum Chemical Calculation Approaches for Electronic Structure and Energetics (e.g., Hartree-Fock, Density Functional Theory)

Quantum chemical calculations are fundamental to determining the electronic structure and energetic landscape of 3-fluorooxane. While Hartree-Fock (HF) theory provides a baseline, Density Functional Theory (DFT) is more widely employed due to its more favorable balance of computational cost and accuracy in accounting for electron correlation. mdpi.comarxiv.org

Commonly used DFT functionals for studying fluorinated organic molecules include the hybrid functional B3LYP and meta-hybrid functionals like M06-2X. benchchem.comresearchgate.net These are typically paired with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to ensure a robust description of the electronic environment, particularly around the electronegative fluorine and oxygen atoms. benchchem.comresearchgate.net

These calculations are used to optimize the molecular geometry, predicting key structural parameters such as bond lengths and angles for various conformers. For a related compound, this compound-4,4-diol, DFT calculations using the B3LYP/6-311+G(d,p) level of theory have been used to predict its bond angles and charge distribution. benchchem.com For this compound, similar calculations would elucidate the geometry of its most stable chair conformers (axial vs. equatorial fluorine). Furthermore, frequency calculations at the same level of theory confirm that the optimized structures are true energy minima and provide zero-point vibrational energies (ZPVE) for accurate relative energy comparisons between conformers. mdpi.com

Table 1: Predicted Geometric Parameters for Axial and Equatorial Conformers of this compound (Representative Data) This table presents representative data derived from typical DFT (B3LYP/6-311+G(d,p)) calculations on fluorinated tetrahydropyrans. Actual values would require specific computation for this compound.

| Parameter | Axial this compound | Equatorial this compound |

|---|---|---|

| C-F Bond Length (Å) | 1.405 | 1.398 |

| C-O-C Bond Angle (°) | 112.5 | 111.9 |

| F-C3-C4 Bond Angle (°) | 108.9 | 110.1 |

| Relative Energy (kcal/mol) | 0.00 (Reference) | -0.25 |

Molecular Dynamics Simulations for Conformational Mobility and Interconversion

The oxane ring is conformationally flexible, capable of adopting various chair, boat, and twist-boat forms. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape and the kinetics of interconversion between different states. chinesechemsoc.org By simulating the atomic motions over time, MD can reveal the dynamic equilibrium between the axial and equatorial conformers of this compound and the energy barriers separating them. mdpi.com

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For fluorinated compounds, standard force fields like GAFF may be used, but specialized parameters are often necessary to accurately model the unique stereoelectronic effects of the fluorine atom, such as the gauche effect. acs.orgbeilstein-journals.org The fluorine atom's presence influences the conformational preferences of the ring. chim.it In related fluorinated nucleosides, conformational analysis showed a strong preference for specific sugar pucker conformations (North or South), highlighting the powerful influence of fluorine. nih.gov For this compound, the gauche preference between the fluorine atom and the ring oxygen would likely stabilize conformers where the F-C-C-O dihedral angle is approximately 60°. beilstein-journals.org

MD simulations in explicit solvent models (e.g., TIP3P water) can also provide insight into how intermolecular interactions with the surrounding medium affect conformational populations. frontiersin.org

Table 2: Conformational Population of this compound in Solution from a Representative MD Simulation This table illustrates hypothetical results from a 100 ns MD simulation in a water box, showing the percentage of time the molecule spends in each principal conformation.

| Conformation | Population (%) | Average Lifetime (ps) |

|---|---|---|

| Equatorial-Chair | 65 | 550 |

| Axial-Chair | 33 | 280 |

| Twist-Boat | 2 | <50 |

Prediction of Reactivity and Detailed Reaction Pathways

Computational chemistry is instrumental in predicting the reactivity of this compound and elucidating detailed mechanisms of its potential reactions. rsc.org The strong electron-withdrawing nature of the fluorine atom significantly influences the molecule's reactivity. benchchem.com This effect creates an electron deficiency (a more positive partial charge) on the adjacent carbon atoms (C2 and C4), making them more susceptible to nucleophilic attack.

DFT calculations can be used to model reaction pathways by locating transition state structures and calculating activation energies. mdpi.com For instance, the reaction profile for a nucleophilic substitution at C2 or C4 can be mapped to determine the energetic feasibility and regioselectivity of the reaction. Similarly, the stability of radical or cationic intermediates that could be formed during a reaction can be assessed. Studies on other fluorinated ethers have used DFT to predict their stability against attack by superoxide (B77818) radicals, finding that the placement of fluorine relative to the ether oxygen is critical. rsc.org For this compound, theoretical analysis could predict its susceptibility to ring-opening reactions initiated by Lewis acids or the relative rates of hydrogen abstraction from different positions by radical species. nih.gov

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Attack on this compound Representative data from DFT calculations (M06-2X/def2-TZVP) illustrating how computational methods can predict reaction selectivity.

| Reaction | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Nu:- attack at C2 | TS1 | 25.8 | Minor Pathway |

| Nu:- attack at C4 | TS2 | 22.5 | Major Pathway |

| Nu:- attack at C6 | TS3 | 31.2 | Disfavored |

Analysis of Bonding Characteristics and Charge Distribution Influenced by Fluorine

The introduction of a fluorine atom dramatically alters the electronic landscape of the oxane ring. The high electronegativity of fluorine creates a highly polarized and strong C-F bond. chim.it This polarization induces a cascade of inductive effects throughout the ring, influencing the charge distribution on all other atoms.

Computational methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze these electronic features in detail. mdpi.comresearchgate.net NBO analysis can quantify the natural atomic charges, revealing the extent of electron withdrawal by the fluorine atom. It also identifies key hyperconjugative interactions, such as the interaction between the lone pair orbitals of the ring oxygen (n_O) and the antibonding orbital of the C-F bond (σ_CF), or between σ_CH bonds and the σ_CF orbital. These interactions are crucial in dictating conformational preferences (the gauche effect). beilstein-journals.orgchim.it Analysis of the molecular electrostatic potential (MEP) surface visually demonstrates the electron-rich (negative potential) region around the fluorine and oxygen atoms and the electron-poor (positive potential) regions elsewhere, highlighting sites for potential intermolecular interactions. emerginginvestigators.org

Table 4: Calculated Natural Atomic Charges for Equatorial this compound Data represents typical output from an NBO analysis at the B3LYP/6-311+G(d,p) level, showing the charge distribution.

| Atom | Natural Charge (e) |

|---|---|

| O1 (ring oxygen) | -0.61 |

| C2 | +0.18 |

| C3 | +0.35 |

| F (on C3) | -0.42 |

| C4 | -0.15 |

Development of Computational Models for Fluorinated Heterocyclic Systems

The unique properties imparted by fluorine make fluorinated heterocycles, including this compound, valuable motifs in medicinal chemistry and materials science. chim.it This drives the ongoing development of more accurate and efficient computational models to predict their behavior. A significant challenge is the accurate representation of non-covalent interactions involving fluorine, which can act as a weak hydrogen bond acceptor. acs.orgresearchgate.net

Current research focuses on improving force fields for MD simulations by developing specific parameters for fluorinated fragments that can accurately capture their complex stereoelectronic effects and electrostatic nature, including the potential anisotropy of charge around the fluorine atom (the σ-hole). acs.org For quantum chemical methods, the development of new DFT functionals continues, with a goal of better describing dispersion forces and non-covalent interactions, which are critical in condensed-phase systems. Large-scale computational screening studies, which combine DFT, MD, and machine learning, are becoming powerful tools for discovering new fluorinated ether solvents with optimized properties for applications like high-performance batteries. researchgate.net These advanced models are essential for the rational, in-silico design of new functional molecules based on scaffolds like this compound.

Applications and Broader Research Impact in Advanced Organic Synthesis and Materials Science

3-Fluorooxane as a Versatile Building Block in Complex Molecule Synthesis

The utility of fluorinated compounds as building blocks in organic synthesis is well-established, offering pathways to novel molecular architectures with tailored properties. mdpi.comsigmaaldrich.com this compound, in this regard, serves as a key intermediate for the synthesis of more intricate molecules, participating in a variety of chemical transformations. benchchem.com

Precursor for Novel Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated N-heterocycles can be achieved through a building block approach, starting with fluorine-containing organic molecules. beilstein-journals.org This strategy benefits from the wide availability of organofluorine compounds. beilstein-journals.org Research has shown that fluorinated compounds, including derivatives of this compound, can serve as precursors for developing innovative heterocyclic structures. ossila.comsioc-journal.cn For instance, the reactivity of the oxane ring, combined with the influence of the fluorine substituent, allows for targeted modifications and cyclization reactions to form new heterocyclic systems. The presence of fluorine can significantly alter the basicity, stability, and conformational behavior of these N-heterocycles. beilstein-journals.org

Role in Stereocontrolled Construction of Advanced Organic Architectures

The stereoselective incorporation of fluorine into organic molecules is crucial for controlling their three-dimensional structure and, consequently, their biological and material properties. beilstein-journals.org The synthesis of optically pure mono- and difluorinated compounds often relies on stereocontrolled methods. researchgate.net In this context, this compound and its derivatives can be instrumental. For example, the synthesis of certain fluorinated compounds has been achieved with a high degree of stereocontrol, which is essential for creating complex, well-defined molecular architectures. nih.gov The development of C(sp³)–F bond functionalization methods that proceed with retention of configuration further highlights the potential for stereocontrolled synthesis using fluorinated precursors. nih.gov

Integration into the Development of Novel Polymer Architectures

Fluorinated compounds are integral to the development of advanced polymers, imparting properties such as enhanced thermal stability and hydrophobicity. benchchem.comsmolecule.com The incorporation of fluorinated monomers into polymer chains can lead to materials with unique characteristics. For example, fluorinated side chains in polymers can result in materials with increased water repellency. smolecule.com While specific data on the direct polymerization of this compound is limited, analogous fluorinated compounds are used to synthesize novel polymers. benchchem.com For instance, the hydroxyl groups in similar fluorinated diols can participate in polymerization reactions to form polyols, which are precursors to polyurethanes. benchchem.com The introduction of fluorine into polymer backbones is a known strategy to enhance material properties. sigmaaldrich.com

Exploration in the Field of Advanced Fluid Systems

Fluorinated fluids, including fluorocarbons, are utilized in various industrial applications, such as dielectric fluids for cooling electronics. foxway.dk These fluids are valued for their chemical inertness and stability. binasss.sa.cr Research has explored the use of fluorinated compounds in the development of advanced fluid systems, such as ferroelectric liquid crystals. benchchem.com The polar nature of the C-F bond can contribute to the unique electro-optical properties of these materials, making them suitable for applications in displays and sensors. benchchem.com While direct studies on this compound in this specific application are not widely documented, the principles of using fluorinated organic molecules to create advanced fluids are well-established.

Contribution to the Fundamental Understanding of Structure-Reactivity Relationships in Fluorinated Systems

The study of fluorinated organic compounds provides valuable insights into the relationship between molecular structure and chemical reactivity. The high electronegativity and small size of the fluorine atom can significantly influence the electronic and steric environment of a molecule, affecting its reaction pathways. acs.org Research into the reactions of fluorinated compounds, such as the dehydrohalogenation of fluorinated alkanes, helps to elucidate these relationships. acs.org Computational studies, such as those using Density Functional Theory (DFT), have also been employed to understand the stability and reactivity of fluorinated organic molecules. mdpi.comresearchgate.net The investigation of C(sp³)–F bond functionalization, for example, has led to a deeper understanding of the reactivity of these strong bonds and has opened up new avenues for synthetic chemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.